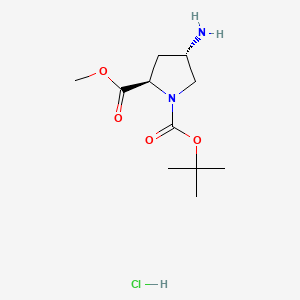

(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYCQKLSGMAVQH-KZYPOYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662557 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217446-43-9 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the protection of the amino group and the carboxyl groups, followed by the introduction of the tert-butyl and methyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a valuable compound for drug development and other applications. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Key Structural Differences

| Compound Name (CAS No.) | Substituent at Position 1 | Substituent at Position 2 | Functional Group at Position 4 | Molecular Formula |

|---|---|---|---|---|

| (2R,4S)-Target Compound (1217446-43-9) | tert-Butyl | Methyl ester | Amino | C₁₁H₂₁ClN₂O₄ |

| (2S,4S)-1-Benzyl Analog (1212395-57-7) | Benzyl | Methyl ester | Amino | C₁₆H₂₁ClN₂O₄ |

| (2S,4R)-1-Tert-butyl 2-Ethyl Analog (2187426-87-3) | tert-Butyl | Ethyl ester | Amino | C₁₂H₂₃ClN₂O₄ |

| (2S,4R)-4-Fluoro Analog (203866-18-6) | tert-Butyl | Methyl ester | Fluoro | C₁₁H₁₈FNO₄ |

| (2S,4R)-4-Cyano Analog (194163-91-2) | tert-Butyl | Methyl ester | Cyano | C₁₂H₁₈N₂O₄ |

Key Observations :

- Benzyl vs.

- Ethyl Ester vs. Methyl Ester (CAS 2187426-87-3) : The ethyl ester introduces steric bulk, possibly slowing metabolic degradation compared to the methyl ester .

- Fluoro/Cyano Substitutions (CAS 203866-18-6, 194163-91-2): Fluorine enhances electronegativity and metabolic stability, while the cyano group serves as a synthetic handle for further derivatization .

Stereochemical Variations

Table 2: Impact of Stereochemistry

| Compound Name (CAS No.) | Configuration | Similarity Score* | Key Applications |

|---|---|---|---|

| (2R,4S)-Target Compound (1217446-43-9) | 2R,4S | 1.00 | Broad-spectrum intermediates |

| (2S,4S)-Diastereomer (171110-72-8) | 2S,4S | 0.99 | Niche use in peptide synthesis |

| (2R,4R)-Isomer (1217474-04-8) | 2R,4R | 0.98 | Catalysis in asymmetric synthesis |

Notes:

Biological Activity

(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- CAS Number : 1217446-43-9

Pharmacological Activity

The biological activity of (2R,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has been investigated in various studies. Key findings include:

The compound acts primarily as a modulator of neurotransmitter systems. It has been shown to interact with glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This interaction suggests potential applications in treating neurological disorders.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been found to reduce oxidative stress markers in cellular models, which may contribute to neuroprotective effects.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of (2R,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride in a rat model of Parkinson's disease. The results demonstrated that treatment with the compound led to a significant reduction in dopaminergic neuron loss and improved motor function compared to control groups.

Study 2: Antidepressant-Like Effects

Another investigation published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of this compound using various behavioral tests (e.g., forced swim test and tail suspension test). The findings revealed that administration of the compound significantly reduced immobility time, indicating potential antidepressant activity.

Data Table: Summary of Biological Activities

| Biological Activity | Findings | Reference |

|---|---|---|

| Neuroprotection | Reduced neuron loss in Parkinson's model | Journal of Medicinal Chemistry |

| Antioxidant | Decreased oxidative stress markers | Various studies |

| Antidepressant-like effects | Reduced immobility time in behavioral tests | Pharmacology Biochemistry Behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.